3-Methylbenzyl cyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJADIOTNFDWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183673 | |

| Record name | m-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2947-60-6 | |

| Record name | (3-Methylphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2947-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzeneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002947606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2947-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylbenzeneacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK65R23ZZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data of m-Tolylacetonitrile: An In-depth Technical Guide

Introduction

m-Tolylacetonitrile, also known as 3-methylbenzyl cyanide, is a versatile aromatic nitrile with the chemical formula C₉H₉N.[1][2] As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development.[3] This guide provides a comprehensive analysis of the spectroscopic data of m-tolylacetonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are discussed in detail to provide field-proven insights.

Molecular Structure and Properties

-

Chemical Name: m-Tolylacetonitrile

-

Synonyms: this compound, m-Xylyl cyanide[1]

-

Molecular Weight: 131.17 g/mol [2]

-

Appearance: Colorless to pale yellow liquid[3]

-

Boiling Point: 240-241 °C[2]

-

Density: 1.002 g/mL at 25 °C[2]

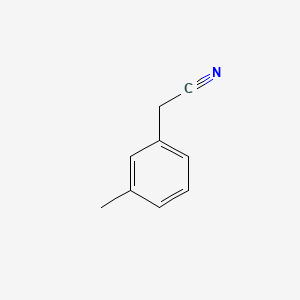

Caption: Molecular structure of m-Tolylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of m-tolylacetonitrile is predicted to show signals in the aromatic, benzylic, and methyl regions. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group.

| Predicted ¹H NMR Data | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 7.3 | Multiplet | 4H | Ar-H |

| Benzylic Protons | ~3.7 | Singlet | 2H | Ar-CH ₂-CN |

| Methyl Protons | ~2.3 | Singlet | 3H | Ar-CH ₃ |

Interpretation:

-

Aromatic Protons (7.0 - 7.3 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region.[4] Their specific chemical shifts and coupling patterns are influenced by their position relative to the methyl and cyanomethyl substituents.

-

Benzylic Protons (~3.7 ppm): The two protons of the methylene group adjacent to the benzene ring and the nitrile group are in a benzylic position.[5] The deshielding effect of both the aromatic ring and the nitrile group causes their signal to appear downfield, likely as a singlet.

-

Methyl Protons (~2.3 ppm): The three protons of the methyl group attached to the aromatic ring will give rise to a singlet in the typical range for aryl methyl groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of m-tolylacetonitrile will display distinct signals for each unique carbon atom in the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (ppm) | Assignment |

| Nitrile Carbon | 115 - 125 | -C N |

| Aromatic Carbons | 125 - 140 | C -Ar |

| Benzylic Carbon | ~20 | Ar-C H₂-CN |

| Methyl Carbon | ~21 | Ar-C H₃ |

Interpretation:

-

Nitrile Carbon (115 - 125 ppm): The carbon of the nitrile group typically resonates in this downfield region due to the sp hybridization and the electronegativity of the nitrogen atom.[6][7]

-

Aromatic Carbons (125 - 140 ppm): The six carbons of the benzene ring will show multiple signals in this range. The carbon attached to the methyl group and the carbon attached to the cyanomethyl group will have distinct chemical shifts from the other four aromatic carbons.[8]

-

Benzylic Carbon (~20 ppm): The methylene carbon, being in a benzylic position, will appear in the aliphatic region, shifted slightly downfield due to the influence of the adjacent aromatic ring and nitrile group.

-

Methyl Carbon (~21 ppm): The carbon of the methyl group will have a characteristic chemical shift in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

Caption: Experimental workflow for NMR spectroscopy.

-

Sample Preparation: Dissolve 5-10 mg of m-tolylacetonitrile in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Add one drop of tetramethylsilane (TMS) as an internal standard.[9] Vortex the mixture until the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. Subsequently, acquire the proton-decoupled ¹³C NMR spectrum.[10]

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Characteristic IR Absorptions | Wavenumber (cm⁻¹) | Intensity | Assignment |

| C≡N Stretch | ~2245 | Strong | Nitrile |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H (CH₃, CH₂) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic Ring |

Data sourced from the NIST Chemistry WebBook for this compound.[11]

Interpretation:

The most diagnostic peak in the IR spectrum of m-tolylacetonitrile is the strong, sharp absorption band around 2245 cm⁻¹. This absorption is characteristic of the C≡N stretching vibration of a nitrile functional group.[12][13][14] The presence of this band is a clear indicator of the nitrile moiety. Other significant absorptions include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy (Liquid Film)

-

Sample Preparation: Place a small drop of neat m-tolylacetonitrile onto one salt plate (e.g., NaCl or KBr).

-

Film Formation: Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer.

-

Sample Scan: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For m-tolylacetonitrile, electron ionization (EI) is a common technique.

| Key Mass Spectral Data (EI) | m/z | Relative Intensity | Assignment |

| Molecular Ion | 131 | High | [C₉H₉N]⁺˙ |

| Base Peak | 130 | 100% | [M-H]⁺ |

| Major Fragments | 116 | Moderate | [M-CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) | |

| 77 | Low | [C₆H₅]⁺ |

Data sourced from the NIST Chemistry WebBook for this compound.[1]

Interpretation:

The mass spectrum shows a prominent molecular ion peak at m/z 131, which corresponds to the molecular weight of m-tolylacetonitrile. The base peak at m/z 130 is likely due to the loss of a hydrogen atom from the benzylic position, forming a stable radical cation. A significant fragment at m/z 116 corresponds to the loss of a methyl radical. The fragment at m/z 91 is characteristic of benzyl compounds and is attributed to the formation of the stable tropylium ion.[15] The peak at m/z 77 corresponds to the phenyl cation.

Caption: Proposed fragmentation pathway of m-Tolylacetonitrile in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of m-tolylacetonitrile into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of m-tolylacetonitrile. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous confirmation of its structure. The characteristic nitrile stretch in the IR spectrum, the distinct aromatic, benzylic, and methyl signals in the NMR spectra, and the predictable fragmentation pattern in the mass spectrum all contribute to a thorough understanding of this important chemical intermediate. The detailed protocols provided herein offer a practical framework for obtaining high-quality spectroscopic data for m-tolylacetonitrile and related compounds.

References

-

Tantillo, D. J. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Mirokhin, Y., & Tchekhovskoi, D. (2014). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 25(5), 841–853. [Link]

-

ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127–141. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Rachid, H., et al. (2021). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile). Astronomy & Astrophysics, 655, A10. [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated) (NP0006251). Retrieved from [Link]

-

University of Regensburg. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. [Link]

-

Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis? [Link]

-

The Good Scents Company. (n.d.). 2-methyl benzyl cyanide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. 3-メチルベンジルシアニド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. epfl.ch [epfl.ch]

- 11. This compound [webbook.nist.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Reactivity of the Benzylic Position in 3-Methylbenzyl Cyanide

Executive Summary

3-Methylbenzyl cyanide (3-MBC), also known as 3-methylphenylacetonitrile, acts as a bifunctional scaffold in organic synthesis. Its utility in drug development stems from the distinct reactivity profiles of its two "benzylic" positions:

-

The

-Nitrile Position (C1): Highly acidic ( -

The meta-Methyl Position (C3): Weakly acidic (

) but susceptible to radical abstraction.

This guide details the chemoselective manipulation of these sites, focusing on the

Electronic Structure & Chemoselectivity

To manipulate 3-MBC effectively, one must understand the electronic disparity between its two benzylic sites.

Acidity and Anion Stability

The reactivity is dictated by the stability of the resulting carbanions.

-

Site A (

-Nitrile): The protons adjacent to the nitrile group are acidified by the electron-withdrawing induction (-I) and resonance (-M) of the cyano group, combined with the phenyl ring's delocalization.-

Data:

(DMSO). -

Implication: Deprotonation occurs readily with bases like NaOH, NaH, or KOtBu.

-

-

Site B (meta-Methyl): The methyl protons lack the direct electron-withdrawing stabilization of the nitrile.

-

Data:

(comparable to toluene). -

Implication: Inert to standard bases; requires radical conditions (e.g., NBS/AIBN) for functionalization.

-

Visualization of Reactivity Pathways

The following diagram maps the orthogonal reactivity of 3-MBC.

Figure 1: Orthogonal reactivity map of this compound showing anionic vs. radical pathways.

Nucleophilic Substitution: -Alkylation

The most critical reaction for drug synthesis is the alkylation of the

The Mono- vs. Bis-Alkylation Challenge

A common failure mode in benzyl cyanide chemistry is "over-alkylation."

-

Mechanism: The mono-alkylated product is often more acidic or kinetically active than the starting material due to disruption of H-bonding networks or lipophilicity changes, leading to bis-alkylation.

-

Control Strategy:

-

Stoichiometry: Use a slight excess of 3-MBC (1.1 equiv) relative to the alkyl halide.

-

Base Concentration: Use 50% NaOH. The high ionic strength "salts out" the organic phase, enhancing the extraction of the ion pair.

-

Mechanism of Phase Transfer Catalysis

The catalyst (typically a quaternary ammonium salt,

Figure 2: Interfacial mechanism of Phase Transfer Catalysis for benzyl cyanide alkylation.

Experimental Protocols

Protocol A: Chemoselective Mono-Alkylation via PTC

Objective: Synthesis of

Reagents:

-

This compound (10 mmol, 1.31 g)

-

Alkyl Halide (10 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

-

NaOH (50% w/w aqueous solution, 10 mL)

-

Toluene (15 mL)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 3-MBC and TBAB in toluene.

-

Temperature Control: Cool the mixture to 0–5°C using an ice bath. Rationale: Controlling the exotherm is critical to prevent bis-alkylation.

-

Base Addition: Add the 50% NaOH solution dropwise over 10 minutes. The mixture will become biphasic.

-

Alkylation: Add the alkyl halide dropwise. Monitor the internal temperature; do not exceed 10°C during addition.

-

Reaction: Remove the ice bath and stir vigorously (1000 RPM) at room temperature.

-

Self-Validation Check: Spot TLC every 30 minutes (Eluent: 10% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a slightly less polar spot (

-

-

Quench: Once conversion >95%, pour the mixture into ice water (50 mL).

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 1M HCl (to remove residual amine impurities from TBAB decomposition) and Brine. Dry over MgSO4.

Protocol B: Knoevenagel Condensation

Objective: Synthesis of

Reagents:

-

This compound (10 mmol)

-

Benzaldehyde derivative (10 mmol)

-

Piperidine (Catalytic, 0.5 mmol)

-

Ethanol (20 mL)

Methodology:

-

Mix 3-MBC and the aldehyde in Ethanol.

-

Add Piperidine dropwise.

-

Heat to reflux (78°C) for 3-4 hours.

-

Self-Validation Check: Product usually precipitates upon cooling due to high crystallinity of the stilbene-like structure.

-

-

Filter the solid and wash with cold ethanol.

Troubleshooting & Data Analysis

Solvent Effects on Reactivity

The choice of solvent drastically alters the reaction rate and selectivity.

| Solvent System | Mechanism | Rate | Selectivity (Mono:Bis) | Notes |

| DMSO / NaH | Very Fast | Low (60:40) | Difficult to control; high bis-alkylation risk. | |

| Toluene / 50% NaOH / TBAB | PTC (Interfacial) | Moderate | High (90:10) | Recommended. Easy workup; scalable. |

| THF / LiHMDS | Kinetic Control | Fast | Very High (>95:5) | Requires cryogenic (-78°C) conditions; expensive. |

Analytical Validation (NMR)

To confirm the reaction occurred at the

-

Starting Material: 3-MBC shows a singlet at

ppm (2H, -

Product (Alkylated): The

singlet disappears, replaced by a triplet/quartet (depending on alkyl group) at -

Integrity Check: The signal at

ppm (

Safety & Handling

Warning: While this compound is less volatile than HCN, it is a nitrile source and must be treated as acutely toxic.

-

Cyanide Generation: Under strong acidic hydrolysis or combustion, this compound releases Hydrogen Cyanide (HCN). Never mix waste streams with strong acids.

-

Skin Absorption: Nitriles penetrate skin rapidly. Use Silver Shield® or heavy-duty nitrile gloves (double-gloved).

-

Spill Protocol: Treat spills with 5% aqueous Sodium Hypochlorite (Bleach) to oxidize the cyanide moiety to cyanate before cleaning.

References

-

Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalysis in Organic Synthesis.

-

Starks, C. M. (1971). Phase-transfer catalysis.[2][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

- Source: ACS Public

-

URL:[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8794, Benzyl cyanide. (Used for physical property and toxicity verification).[5]

-

Source: PubChem.

-

URL:[Link]

-

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. (Source for pKa values of benzylic nitriles vs. toluenes).

- Source: Accounts of Chemical Research.

-

URL:[Link]

Sources

Thermal Stability & Process Safety Profile: m-Tolylacetonitrile

Technical Guidance for Pharmaceutical & Agrochemical Process Development

Executive Summary

m-Tolylacetonitrile (3-Methylbenzyl cyanide) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical actives. While chemically stable under standard storage conditions, its thermal profile presents specific latent hazards during process scale-up—particularly regarding the "active methylene" functionality and the potential for nitrile polymerization or hydrogen cyanide (HCN) evolution under adiabatic conditions.

This guide provides a rigorous technical framework for assessing the thermal stability of m-tolylacetonitrile, establishing safe operating limits (SOL), and validating these parameters through self-correcting experimental protocols.

Chemical Profile & Thermodynamic Baseline

Before assessing thermal stability, the thermodynamic baseline must be established. The presence of the meta-methyl group adds lipophilicity but does not significantly sterically hinder the reactive nitrile center compared to the parent benzyl cyanide.

Table 1: Physicochemical & Thermal Properties

| Property | Value | Criticality Note |

| CAS Number | 2947-60-6 | Unique Identifier |

| Boiling Point | ~240–244 °C | High boiling point allows for high-temperature reactions, increasing thermal risk. |

| Flash Point | >100 °C (Closed Cup) | Class IIIB Combustible Liquid. |

| Active Moiety | Benzylic Methylene (-CH₂-) | Prone to exothermic deprotonation/alkylation. |

| Decomposition Hazard | HCN, NOx, Carbon Oxides | Toxic gas evolution precedes or accompanies thermal runaway. |

| Shock Sensitivity | Low | Stable to mechanical shock; sensitivity increases if mixed with oxidizers. |

Thermal Decomposition Dynamics

The thermal stability of m-tolylacetonitrile is governed by two primary mechanisms. Understanding these is essential for interpreting Differential Scanning Calorimetry (DSC) data.

The Nitrile Polymerization Hazard

At elevated temperatures (>250 °C) or in the presence of acid/base catalysts, the nitrile group (-C≡N) can undergo trimerization to form triazines or linear polymerization. This reaction is strongly exothermic .

-

Mechanism: Nucleophilic attack on the nitrile carbon.[1]

-

Catalysts: Mineral acids, Lewis acids (e.g., AlCl₃ used in Friedel-Crafts), and strong bases.

-

Risk: If this occurs in a closed vessel (e.g., during distillation), the heat release can trigger a secondary decomposition of the organic skeleton, leading to rapid pressure buildup.

Active Methylene Instability

The benzylic protons are acidic (pKa ~16). In the presence of bases (NaH, KOtBu) used during alkylation steps:

-

The deprotonation is exothermic.

-

The resulting carbanion is thermally stable only within specific temperature ranges.

-

Thermal Runaway: If cooling fails during alkylation, the reaction heat can push the bulk mixture to the onset temperature (

) of the nitrile decomposition.

Experimental Validation: The Self-Validating Protocol

Do not rely on literature values for

Protocol: Thermal Screening via DSC (Differential Scanning Calorimetry)[2][3][4][5]

Objective: Determine the Onset Temperature (

Equipment: Mettler Toledo DSC 3+ or TA Instruments Q2000 (or equivalent).

Step-by-Step Methodology:

-

Crucible Selection: Use Gold-plated high-pressure crucibles (sealed).

-

Reasoning: Stainless steel can catalyze nitrile decomposition, producing false positives (lower

). Gold is inert. Sealed pans prevent the evaporation of the nitrile (BP ~244°C) from masking decomposition exotherms.

-

-

Sample Mass: 2–4 mg.

-

Reasoning: Low mass minimizes the risk of cell damage during energetic decomposition.

-

-

Purge Gas: Nitrogen (50 mL/min).

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp 5 °C/min to 400 °C.

-

Reasoning: A 5 °C/min rate is standard for safety screening to minimize thermal lag.

-

-

Data Analysis (The Validation Loop):

-

Criteria: If an exotherm is detected with

, the material is considered energetically active. -

The "100-Degree Rule": The Maximum Process Temperature (

) must be at least 100 °C lower than the DSC -

Correction: If

is < 200 °C, proceed immediately to Accelerating Rate Calorimetry (ARC) for adiabatic testing.

-

Visualization: Thermal Stability Assessment Workflow

Figure 1: Decision logic for thermal stability testing. Note the requirement for Gold pans to prevent catalytic interference.

Process Scale-Up & Risk Assessment

When scaling from gram to kilogram quantities, heat removal becomes the limiting factor.

Stoichiometry & Quenching

In alkylation reactions involving m-tolylacetonitrile:

-

Accumulation: Avoid dosing the base (e.g., NaH) all at once. Use semi-batch addition.

-

Causality: If the base is added faster than the reaction consumes it, unreacted reagents accumulate. A sudden temperature spike can trigger the accumulated mass to react simultaneously (thermal runaway).

Decomposition Pathways

The diagram below illustrates the chemical fate of m-tolylacetonitrile under thermal stress. Note that HCN evolution is the critical safety threat.

Figure 2: Thermal decomposition pathways. The evolution of HCN (Path 2) requires containment strategies.

Storage and Handling Protocols

To maintain the "Self-Validating" integrity of your safety program, adhere to these storage rules:

-

Segregation: Store away from strong oxidizers (peroxides, permanganates) and strong acids/bases.

-

Reason: Prevents catalytic initiation of polymerization.

-

-

Moisture Control: Keep dry.

-

Reason: Hydrolysis (slow) produces amides, which can alter the thermal stability profile of the bulk liquid.

-

-

Headspace Inerting: Store under Nitrogen or Argon.

-

Reason: Prevents formation of peroxides at the benzylic position (though slow, it is a known degradation pathway for benzyl derivatives).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76328, m-Tolylacetonitrile. Retrieved from [Link]

- Stoessel, F. (2008).Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for the "100-Degree Rule" and DSC protocols).

-

Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Handling Guidelines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Knoevenagel Condensation of 3-Methylbenzyl Cyanide

Precision Synthesis of Stilbene Nitrile Scaffolds for Drug Discovery[1]

Executive Summary & Scientific Context

This application note details the optimized protocols for the Knoevenagel condensation of 3-Methylbenzyl cyanide (m-tolylacetonitrile) with aromatic aldehydes. This reaction is a cornerstone in the synthesis of

The presence of the meta-methyl group on the benzyl cyanide ring introduces specific steric and electronic nuances compared to the unsubstituted benzyl cyanide. It slightly increases the electron density of the aromatic ring via inductive effects (

Key Applications:

-

Combretastatin Analogues: Synthesis of cytotoxic agents targeting tubulin polymerization.

-

Isoquinoline Precursors: Subsequent reduction/cyclization of the nitrile yields pharmacological cores.

-

Resveratrol Derivatives: Hydrolysis and decarboxylation of the nitrile leads to methylated stilbenes.

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[1][2][3] The acidity of the

Reaction Pathway

The following diagram illustrates the catalytic cycle, highlighting the formation of the carbanion and the subsequent elimination of water to drive the equilibrium forward.

Figure 1: Mechanistic pathway of the Knoevenagel condensation involving this compound.

Experimental Protocols

Protocol A: Classical Homogeneous Catalysis (Standard)

Best for: Initial screening, gram-scale synthesis, and substrates with poor solubility.

Reagents:

-

This compound (1.0 eq)

-

Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.05 eq)

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Absolute Ethanol (EtOH)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 10 mmol of this compound and 10.5 mmol of the aldehyde in 20 mL of absolute ethanol.

-

Initiation: Add 1.0 mmol (approx. 100 µL) of piperidine dropwise. The solution may turn slightly yellow/orange.

-

Reaction: Heat the mixture to reflux (

) for 3–6 hours.-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). The nitrile spot (

) should disappear.

-

-

Workup (Crystallization): Cool the reaction mixture to room temperature, then to

in an ice bath. The product usually precipitates as a solid. -

Isolation: Filter the solid under vacuum. Wash with cold ethanol (

). -

Purification: Recrystallize from hot ethanol or EtOH/Water if necessary.

Protocol B: Green Solvent-Free Grinding (High Efficiency)

Best for: Rapid synthesis, eco-friendly compliance, and avoiding solvent waste.

Reagents:

-

This compound (1.0 eq)

-

Aromatic Aldehyde (1.0 eq)

-

Catalyst: NaOH pellets (solid) or Potassium Carbonate (

)

Procedure:

-

Mixing: In a clean mortar, place 5 mmol of this compound and 5 mmol of the aldehyde.

-

Catalysis: Add 0.5 mmol (10 mol%) of crushed NaOH or

. -

Grinding: Grind the mixture vigorously with a pestle.

-

Observation: The mixture will likely become a liquid/paste (eutectic melt) and then resolidify as the product forms and water is released. This typically takes 5–20 minutes.

-

-

Quenching: Add 10 mL of cold water to the mortar and triturate to dissolve the inorganic base.

-

Isolation: Filter the resulting solid, wash extensively with water, and dry in a vacuum oven at

.

Data Analysis & Expected Results

The following table summarizes typical yield ranges and physical properties for the condensation of this compound with various aldehydes.

| Aldehyde Substrate | Method | Time | Yield (%) | Appearance | Melting Point ( |

| Benzaldehyde | A (EtOH) | 3 h | 85-90 | White needles | 88-90 |

| 4-Methoxybenzaldehyde | A (EtOH) | 4 h | 82-88 | Pale yellow solid | 95-97 |

| 3,4,5-Trimethoxybenzaldehyde | A (EtOH) | 5 h | 92 | Yellow powder | 112-114 |

| 4-Nitrobenzaldehyde | B (Grind) | 10 min | 96 | Orange solid | 140-142 |

| This compound | Control | - | - | Colorless Liquid | -24 (MP) |

Characterization Markers (NMR):

-

Olefinic Proton: A singlet around

7.4 – 7.8 ppm is characteristic of the -

Nitrile Carbon:

NMR signal at -

Stereochemistry: The

-isomer is generally favored due to steric repulsion between the phenyl ring of the cyanide and the aryl group of the aldehyde.

Workflow Visualization

Figure 2: Decision tree and experimental workflow for Protocol A and B.

Troubleshooting & Optimization (Self-Validating Systems)

-

Problem: Low Yield / Incomplete Conversion.

-

Cause: Water accumulation is reversing the equilibrium (Hydrolysis).

-

Solution: Use a Dean-Stark trap (if using Toluene/Benzene) or add molecular sieves (3Å) to the ethanol mixture.

-

-

Problem: Oiling Out.

-

Cause: Product melting point is near reaction temperature or impurities are preventing crystallization.

-

Solution: Scratch the glass vessel with a rod to induce nucleation or seed with a pure crystal. Switch to Method B (Grinding) often avoids oiling issues.

-

-

Problem: Isomerization.

-

Insight: While the

-isomer is thermodynamically stable, light exposure can induce

-

References

-

Sigma-Aldrich. (n.d.).[4] Knoevenagel Condensation Reaction Mechanism and Overview. Retrieved from

- Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329–350.

-

Ranu, B. C., & Jana, R. (2006).[5] Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation.[5] European Journal of Organic Chemistry. Retrieved from

-

Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[4][6] Green Chemistry Letters and Reviews, 10(4), 404-411.[7] Retrieved from

-

ChemicalBook. (2023). This compound Product Properties and Safety.[8] Retrieved from

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pure.tue.nl [pure.tue.nl]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 2947-60-6|this compound|BLD Pharm [bldpharm.com]

using 3-Methylbenzyl cyanide in heterocyclic compound synthesis

Application Note: Strategic Utilization of 3-Methylbenzyl Cyanide in Heterocyclic Scaffold Construction

Abstract

This compound (m-Tolylacetonitrile, CAS: 2947-60-6) is a high-value C2-synthon in medicinal chemistry, distinguished by its meta-methyl substitution.[1] Unlike unsubstituted benzyl cyanide, the C3-methyl group exerts a specific steric and electronic influence that directs regioselectivity in cyclization reactions. This guide details the protocols for leveraging this precursor in the synthesis of isoquinolines (via Bischler-Napieralski) and amino-pyrazoles (via active methylene condensation), providing optimized workflows for drug discovery campaigns targeting CNS agents and kinase inhibitors.

Chemical Profile & Reactivity Analysis

To successfully utilize this compound, researchers must understand its dual-reactivity profile:

| Feature | Reactivity Logic | Synthetic Implication |

| Nitrile Group (-CN) | Susceptible to hydrolysis, reduction, and nucleophilic attack (Pinner reaction). | Precursor to ethylamines, carboxylic acids, or amidines. |

| High acidity (pKa ~16 in DMSO) due to nitrile/aryl stabilization. | Site for alkylation or condensation with esters (Claisen-type). | |

| ** meta-Methyl Group** | Weakly activating (+I effect); Directs electrophiles ortho/para. | Critical: Induces regiochemical bias during ring closure (e.g., favors 6-substitution over 8-substitution in isoquinolines due to sterics). |

Primary Application: Isoquinoline Synthesis (Bischler-Napieralski)[2]

The most robust application of this compound is the synthesis of 1-substituted-6-methyl-3,4-dihydroisoquinolines. This route is preferred over the Pictet-Spengler reaction for this substrate due to better control over the oxidation state and side reactions.

Mechanism & Regioselectivity

The cyclization involves an electrophilic attack of a nitrilium or imidoyl chloride intermediate onto the aromatic ring. The meta-methyl group creates two potential closure sites:

-

Site A (Para to Methyl): Sterically unhindered; electronically activated. (Major Product)

-

Site B (Ortho to Methyl): Sterically congested; electronically activated. (Minor Product)

Visualization: Reaction Pathway

Figure 1: The Bischler-Napieralski pathway illustrating the regioselective dominance of the 6-methyl isomer due to steric hindrance at the 8-position.

Experimental Protocol

Target: 1-Phenyl-6-methyl-3,4-dihydroisoquinoline Scale: 10 mmol

Step 1: Reduction to Amine

-

Setup: Flame-dry a 250 mL 3-neck flask under Argon.

-

Reagent: Charge LiAlH

(15 mmol, 1.5 eq) in dry THF (50 mL). Cool to 0°C. -

Addition: Add this compound (10 mmol) in THF (10 mL) dropwise. Maintain temp <5°C.

-

Reaction: Warm to RT and reflux for 3 hours. Monitor by TLC (disappearance of nitrile).

-

Workup: Fieser workup (add H

O, 15% NaOH, H

Step 2: Amide Formation

-

Acylation: Dissolve crude amine in DCM (30 mL) with Et

N (12 mmol). Add Benzoyl chloride (10.5 mmol) at 0°C. Stir 2h. -

Isolation: Wash with 1N HCl, then brine. Dry (Na

SO

Step 3: Cyclization (The Critical Step)

-

Reagent: Dissolve the amide (from Step 2) in anhydrous Toluene (40 mL).

-

Activation: Add POCl

(30 mmol, 3 eq) carefully. -

Reflux: Heat to reflux (110°C) for 4-6 hours. The solution typically turns yellow/orange.

-

Quench: Cool to RT. Pour slowly into ice-water (exothermic!).

-

Basification: Adjust pH to >10 using 20% NaOH.

-

Extraction: Extract with EtOAc (3x). The organic layer contains the dihydroisoquinoline.[3][2][4][5][6]

-

Purification: Flash chromatography (DCM/MeOH) or recrystallization from hexane/ether.

Expert Tip: If the reaction stalls, add P

Secondary Application: Active Methylene Alkylation

The

Protocol: Synthesis of -Keto Nitriles

This intermediate is a "linchpin" scaffold. Reaction with hydrazine yields 3-amino-4-arylpyrazoles.

-

Base Generation: In a dry flask, prepare NaOEt (12 mmol) in EtOH (20 mL).

-

Condensation: Add this compound (10 mmol) and Ethyl Acetate (12 mmol).

-

Reflux: Heat to reflux for 4 hours. The mixture will solidify as the enolate salt forms.

-

Workup: Cool. Acidify with dilute acetic acid to precipitate the

-acetyl-3-methylbenzyl cyanide. -

Cyclization (Optional): Treat the crude solid with Hydrazine hydrate (1.2 eq) in refluxing EtOH to obtain the pyrazole.

Safety & Handling (Nitrile Specifics)

-

Cyanide Hazard: While the cyanide group is covalently bonded, metabolism or extreme acidic hydrolysis can release HCN. Always work in a well-ventilated fume hood.

-

Waste Disposal: Segregate all aqueous waste. Treat aqueous streams with bleach (sodium hypochlorite) at pH >10 to oxidize any free cyanide traces before disposal, following local EHS regulations.

-

Skin Absorption: this compound is lipophilic and can penetrate skin. Double-gloving (Nitrile/Laminate) is recommended.

References

-

Bischler-Napieralski Reaction Mechanism & Scope

-

Regioselectivity in Isoquinoline Synthesis

- Title: "Regioselective synthesis of substituted isoquinolines."

- Source:Beilstein Journal of Organic Chemistry, 2012.

-

URL:[Link] (General reference for regioselectivity principles in activated rings).

-

Physical Properties & Safety Data

- Title: "this compound - Substance Profile."

- Source: PubChem (N

-

URL:[Link]

-

Active Methylene Chemistry

- Title: "Nitriles in Heterocyclic Synthesis: Reactivity of the Active Methylene Group."

- Source:Molecules, MDPI.

-

URL:[Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

Application Notes and Protocols for the α-Alkylation of 3-Methylbenzyl Cyanide

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the α-alkylation of 3-methylbenzyl cyanide, a key synthetic transformation for the generation of a diverse range of chemical intermediates. The α-position of arylacetonitriles is amenable to deprotonation and subsequent reaction with electrophiles, enabling the formation of new carbon-carbon bonds. This document explores two robust and widely applicable methodologies: Phase-Transfer Catalysis (PTC) for scalable and operationally simple procedures, and the use of a strong base, Sodium Hydride, for reactions requiring strictly anhydrous conditions. The causality behind experimental choices, potential side reactions, and detailed analytical characterization are discussed to ensure procedural success and scientific integrity.

Introduction: The Strategic Importance of α-Alkylated Arylacetonitriles

Arylacetonitriles are valuable precursors in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. The nitrile moiety can be readily transformed into other functional groups such as carboxylic acids, amides, and ketones.[1] The benzylic protons adjacent to the nitrile group exhibit enhanced acidity (pKa ≈ 22 in DMSO), facilitating their removal by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction. This α-alkylation is a powerful tool for extending carbon chains and introducing molecular complexity. This compound, in particular, serves as a model substrate for understanding the alkylation of substituted arylacetonitriles, where the electronic and steric effects of the aromatic substituent can influence reactivity.

Mechanistic Considerations: Choosing the Right Path

The selection of the appropriate alkylation strategy hinges on the nature of the substrate, the desired scale of the reaction, and the available laboratory infrastructure. Here, we detail the mechanistic underpinnings of two primary approaches.

Phase-Transfer Catalysis (PTC): Bridging the Divide

Phase-transfer catalysis is an exceptionally practical and environmentally benign method for the alkylation of benzyl cyanides.[2] The reaction system consists of two immiscible phases: an aqueous phase containing an inorganic base (e.g., NaOH or KOH) and an organic phase containing the this compound and the alkylating agent. The key to this methodology is the phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB).

The catalyst facilitates the reaction by transporting the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide ion deprotonates the this compound to generate the carbanion. This carbanion then reacts with the alkyl halide. The resulting halide anion is then transported back to the aqueous phase by the catalyst, completing the catalytic cycle. This method avoids the need for strictly anhydrous solvents and strong, hazardous bases, making it highly amenable to industrial applications.[2]

Sodium Hydride in Anhydrous Solvent: The Anhydrous Approach

For substrates that may be sensitive to aqueous basic conditions or for achieving highly controlled mono-alkylation, the use of a strong, non-nucleophilic base in an anhydrous organic solvent is the method of choice. Sodium hydride (NaH) is a powerful base that irreversibly deprotonates the benzylic carbon. The reaction is typically carried out in a dry aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[3]

The reaction proceeds by the initial deprotonation of this compound by NaH, generating the sodium salt of the carbanion and hydrogen gas. This is followed by the nucleophilic attack of the carbanion on the alkyl halide. This method offers excellent control over the reaction but requires stringent handling of pyrophoric and water-sensitive reagents and the use of anhydrous techniques.[4]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Alkyl halides are toxic and should be handled with care. Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere.[5]

Protocol 1: Alkylation of this compound via Phase-Transfer Catalysis

This protocol is adapted from a general procedure for the alkylation of phenylacetonitrile.[6]

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide, benzyl chloride)

-

50% (w/w) aqueous sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), toluene (approx. 2 M concentration of the nitrile), and tetrabutylammonium bromide (0.02 eq.).

-

With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 eq.).

-

Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature. An exotherm may be observed; maintain the temperature between 25-35°C using a water bath if necessary.

-

After the addition is complete, continue stirring vigorously at room temperature for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.

-

Upon completion, dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the organic phase).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Alkylation of this compound using Sodium Hydride

This protocol is based on general procedures for the alkylation of active methylene compounds using sodium hydride.[3][4]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hexanes (for washing NaH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Brine (saturated NaCl solution)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Thermometer

-

Nitrogen or Argon inlet

-

Septa

Procedure:

-

Set up a flame-dried three-neck flask under a positive pressure of nitrogen or argon.

-

In the flask, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexane washings carefully via cannula.

-

Add anhydrous DMF or THF to the flask to create a slurry.

-

Cool the slurry to 0°C using an ice bath.

-

Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH slurry via a dropping funnel. Hydrogen gas evolution will be observed.

-

Allow the mixture to stir at 0°C for 30 minutes after the addition is complete, and then let it warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add the alkyl halide (1.05 eq.) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

-

Dilute the mixture with deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography.

Data Presentation and Expected Outcomes

The success of the alkylation reaction is dependent on the choice of base, solvent, and alkylating agent. Below is a table summarizing expected outcomes based on literature for similar substrates.

| Starting Material | Alkylating Agent | Method | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield | Reference |

| Phenylacetonitrile | Ethyl Bromide | PTC | 50% NaOH / BTEAC | - | 28-35 | 2.5 | 85-88% | [6] |

| Benzyl Cyanide | Methyl Chloride | PTC | NaOH / Trioctylamine | Toluene | 30-40 | 2-10 | >98% | [3] |

| Indole | Benzyl Chloride | NaH | NaH | HMPA/THF | 25 | 2 | 90-91% | [7] |

| Benzyl Cyanide | 1,4-Dibromobutane | PTC | 50% NaOH / BTEAC | - | 65 | 24 | ~83% | [8] |

BTEAC: Benzyltriethylammonium chloride

Troubleshooting and Side Reactions

5.1. Low Conversion:

-

PTC Method: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The quality and concentration of the aqueous base are critical.

-

NaH Method: Incomplete removal of mineral oil or use of non-anhydrous solvents and reagents can quench the NaH. Ensure all glassware is flame-dried and reagents are properly dried.

5.2. Dialkylation: The primary side reaction is often dialkylation, where a second alkyl group is added to the α-position.

-

Mitigation: To favor mono-alkylation, use a slight excess of the nitrile relative to the alkylating agent or add the alkylating agent slowly to a solution of the pre-formed carbanion. For the NaH method, using just over one equivalent of the alkylating agent is recommended.

5.3. Hydrolysis of the Nitrile: Under strongly basic conditions, particularly at elevated temperatures, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.

-

Mitigation: Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate. Minimize reaction times once the starting material has been consumed.

Product Characterization

The identity and purity of the alkylated this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The appearance of new signals corresponding to the added alkyl group and the disappearance of one of the benzylic protons are key indicators of a successful reaction.[9]

-

Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch should be present in the product, typically around 2240-2260 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

-

Gas Chromatography (GC): Useful for monitoring the progress of the reaction and assessing the purity of the final product.

Conclusion

The α-alkylation of this compound is a versatile and robust transformation that can be achieved through multiple synthetic strategies. The choice between Phase-Transfer Catalysis and the use of a strong base like sodium hydride will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively utilize these protocols to generate a wide array of valuable α-alkylated arylacetonitriles for applications in drug discovery and development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. phasetransfer.com [phasetransfer.com]

- 3. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. real.mtak.hu [real.mtak.hu]

- 9. researchgate.net [researchgate.net]

Precision Monitoring of m-Tolylacetonitrile Transformations: Alkylation and Hydrolysis Protocols

APPLICATION NOTE: AN-2026-MTN

Executive Summary

m-Tolylacetonitrile (3-Methylbenzyl cyanide) is a critical C8 building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its benzylic nitrile moiety offers two primary reactive vectors: alpha-carbon alkylation (C-C bond formation) and nitrile hydrolysis (conversion to carboxylic acids/amides).

This guide provides validated protocols for monitoring these reactions. Unlike standard "recipe" books, this note focuses on the causality of analytical variances—specifically how to distinguish kinetic intermediates from thermodynamic byproducts using HPLC and in situ IR.

Core Molecule Profile

| Property | Value | Analytical Implication |

| CAS | 2313-06-6 | Unique identifier for regulatory filing. |

| Structure | 3-Me-C₆H₄-CH₂CN | Aromatic chromophore allows UV detection (210/254 nm). |

| Boiling Point | ~244°C | High BP suggests HPLC is preferred over GC for reaction mixtures containing non-volatile salts. |

| IR Signature | ~2250 cm⁻¹ (CN) | Distinct "silent region" peak, ideal for in situ monitoring. |

Protocol A: Monitoring Alpha-Alkylation (C-C Bond Formation)

The Challenge: Mono- vs. Di-Alkylation

In the synthesis of profen-like precursors, the objective is often mono-alkylation at the alpha position. A common failure mode is over-alkylation , where the mono-alkylated product is more acidic than the starting material, leading to rapid consumption of the remaining base and formation of the di-alkylated impurity.

Reaction Scheme:

Analytical Strategy: Reversed-Phase HPLC

We utilize a "Self-Validating" Quench Method. The reaction mixture is highly basic; injecting it directly onto a silica-based column will dissolve the stationary phase. The quench must be acidic enough to stop the reaction but not so acidic as to hydrolyze the nitrile.

Step-by-Step Monitoring Protocol

-

Sampling: Withdraw 50 µL of the reaction slurry.

-

The "Freeze" Quench: Immediately dispense into a vial containing 950 µL of 0.1% H₃PO₄ in 50:50 Acetonitrile/Water .

-

Why: The acid neutralizes the base (LDA/NaH), halting deprotonation. The organic solvent ensures the lipophilic alkylated products remain in solution.

-

-

Internal Standard Check: Ensure the method includes a non-reactive internal standard (e.g., Biphenyl) added at

.-

Validation: If the Internal Standard peak area fluctuates >2% between injections, your sampling technique is inconsistent.

-

-

HPLC Analysis:

| Parameter | Condition |

| Column | C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 90% B over 8 min; Hold 2 min. |

| Detection | UV @ 210 nm (high sensitivity) and 254 nm (selectivity). |

| Flow Rate | 1.0 mL/min |

Workflow Visualization

The following diagram illustrates the decision logic for the alkylation process.

Figure 1: Closed-loop monitoring workflow for alpha-alkylation, emphasizing the critical quench step to prevent false kinetic data.

Protocol B: Monitoring Nitrile Hydrolysis

The Challenge: The Amide Intermediate

Hydrolysis of m-tolylacetonitrile to the corresponding acid often proceeds via a stable primary amide intermediate.

Analytical Strategy: In Situ FTIR (ReactIR)

While HPLC works, it requires sampling. Hydrolysis is often heterogeneous or viscous. In situ FTIR provides real-time "spectral truth" without disturbing the matrix.

Spectral Markers[1]

| Functional Group | Wavenumber (cm⁻¹) | Behavior during Reaction |

| Nitrile (-CN) | ~2250 | Decreases (Starting Material) |

| Amide C=O | ~1680 | Appears, then Decreases (Intermediate) |

| Acid C=O | ~1710 | Appears & Sustains (Product) |

Protocol

-

Background: Collect solvent spectrum at reaction temperature.

-

Initiation: Add m-tolylacetonitrile. Verify the peak at 2250 cm⁻¹.

-

Reagent Addition: Add Acid/Base.

-

Endpoint Logic: Do not stop when the Nitrile peak (2250 cm⁻¹) vanishes. Continue heating until the Amide Carbonyl (1680 cm⁻¹) is fully converted to the Acid Carbonyl (1710 cm⁻¹).

Spectral Logic Diagram

This diagram visualizes the kinetic shifts in spectral data that confirm reaction progress.

Figure 2: Spectral progression logic. Note the critical "Don't Stop" phase where the Nitrile is consumed but the Product (Acid) is not yet maximized.

Troubleshooting & Self-Validation

The "Mass Balance" Check

A common error in monitoring m-tolylacetonitrile reactions is the loss of mass balance due to volatility (in GC) or precipitation (in HPLC).

-

Validation Step: Calculate the Relative Response Factor (RRF) of the product before running the full reaction using a synthesized standard.

-

Equation:

If Mass Balance drops below 90%, check for precipitation of the product in the HPLC sample solvent.

Solvent Cut-off Interference

m-Tolylacetonitrile absorbs in the deep UV. Ensure your HPLC solvents (Acetonitrile/Methanol) are "Gradient Grade" with low absorbance at 210 nm. Using technical grade solvents will create a rising baseline that obscures the disappearance of trace Starting Material.

References

-

National Institute of Standards and Technology (NIST). m-Tolylacetonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16766, m-Tolylacetonitrile. PubChem. Available at: [Link]

-

Hoogwater, D. A., & Peereboom, M. (1990). Kinetics of the alkaline hydrolysis of several N-benzyloxycarbonyldipeptide methyl and ethyl esters. Tetrahedron, 46(15), 5325–5332.[3] (Provides foundational kinetic models for ester/nitrile hydrolysis). Available at: [Link]

-

Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res 26.[4][5] (Contextualizes the use of m-tolyl derivatives in medicinal chemistry). Available at: [Link]

Sources

- 1. NIST Chemistry WebBook [webbook.nist.gov]

- 2. Acetonitrile [webbook.nist.gov]

- 3. Sci-Hub. Kinetics of the alkaline hydrolysis of several n-benzyloxycarbonyldipeptide methyl and ethyl esters / Tetrahedron, 1990 [sci-hub.st]

- 4. Overview of Alpha-Alkylations and Acylations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. p-Toluenesulfonylacetonitrile [webbook.nist.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methylbenzyl Cyanide

Welcome to the technical support center for the purification of 3-Methylbenzyl cyanide. This guide is designed for researchers, scientists, and professionals in drug development who encounter isocyanide impurities in their synthesis of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification challenges.

Introduction: The Isocyanide Impurity Challenge

This compound is a valuable building block in organic synthesis. However, its preparation can often lead to the formation of the isomeric 3-methylbenzyl isocyanide as a significant, and notoriously malodorous, impurity. The presence of this isocyanide can interfere with subsequent reactions and compromise the purity of the final product. This guide provides robust, field-proven methods for the effective removal of this tenacious impurity.

Troubleshooting and FAQs

This section addresses common issues and questions that arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is removing the isocyanide impurity so important?

A1: Beyond its intensely disagreeable odor, the isocyanide impurity can have a detrimental impact on subsequent chemical transformations. Isocyanides are reactive compounds that can participate in various reactions, including insertions into metal-carbon bonds and multicomponent reactions.[1] Their presence can lead to unwanted byproducts, reduced yields, and complex purification challenges in downstream steps. Furthermore, while some isocyanides have low toxicity, others can be toxic, making their removal a critical safety and quality control measure.[2]

Q2: I can smell the isocyanide, but it's not showing up clearly on my NMR spectrum. Why?

A2: The human nose is incredibly sensitive to the potent odor of isocyanides, and they can often be detected by smell at concentrations that are too low to be accurately quantified by standard 1H NMR spectroscopy. If you can smell it, it's there. Consider using more sensitive analytical techniques like Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification of the impurity.

Q3: Can I use a basic wash (e.g., with NaOH or NaHCO₃) to remove the isocyanide?

A3: No, a basic wash is ineffective for removing isocyanide impurities. Isocyanides are stable in basic conditions.[2][3] In fact, they are often synthesized under strongly basic conditions. Acidic conditions are required to hydrolyze and thus remove the isocyanide.[2][4]

Q4: What is the chemical basis for using an acid wash to remove isocyanides?

A4: The removal of isocyanides via an acid wash is based on their susceptibility to acid-catalyzed hydrolysis.[5] The isocyanide (R-N≡C) is protonated at the carbon atom, which makes it highly electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a formamide (R-NH-CHO), which can be further hydrolyzed to a primary amine (R-NH₂) and formic acid under acidic conditions.[2][4] These water-soluble byproducts can then be easily separated from the water-insoluble this compound.

Q5: Are there alternatives to an acid wash for removing the isocyanide impurity?

A5: Yes, other techniques can be employed, although they come with their own set of considerations:

-

Fractional Distillation under Reduced Pressure: This can be effective if there is a sufficient difference in the boiling points of this compound and the corresponding isocyanide.

-

Chromatography: While challenging, chromatographic separation is possible. Standard silica gel can sometimes lead to poor recovery of the desired nitrile.[6] Specialized or modified silica may be required for efficient separation.[6]

Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most effective purification techniques.

Protocol 1: Acidic Wash for Isocyanide Removal

This is the most common and often the most effective method for removing isocyanide impurities.

Principle: Selective hydrolysis of the isocyanide impurity to water-soluble byproducts.

Materials:

-

Crude this compound containing isocyanide impurity

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

An appropriate organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Separatory funnel, beakers, flasks, and standard laboratory glassware

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat.

Procedure:

-

Preparation of the Acidic Solution: In a fume hood, carefully and slowly add concentrated sulfuric acid to an equal volume of deionized water with cooling to prepare a ~50% (v/v) H₂SO₄ solution. Caution: This is a highly exothermic process. Always add acid to water.

-

Acid Wash:

-

Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of the warm (50-60°C) 50% sulfuric acid solution.

-

Shake the separatory funnel vigorously for 5 minutes.[7] Periodically vent the funnel to release any pressure buildup.

-

-

Separation: Allow the layers to separate. The upper layer will be the organic phase containing the purified this compound, and the lower layer will be the aqueous acidic phase containing the hydrolyzed isocyanide byproducts. Drain and discard the lower aqueous layer.

-

Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.

-

Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

-

Drying: Transfer the organic layer to a clean, dry flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting for Acidic Wash:

-

Emulsion Formation: If an emulsion forms during the wash, adding more brine and gently swirling the separatory funnel can help to break it. In stubborn cases, filtering the emulsion through a pad of celite may be necessary.

-

Incomplete Removal of Odor: If the characteristic isocyanide odor persists, a second acid wash may be required. Ensure the acid solution is sufficiently concentrated and warm, and that the shaking is vigorous enough for efficient mixing.

Protocol 2: Fractional Distillation Under Reduced Pressure

This method is suitable for larger scale purifications where the boiling points of the nitrile and isocyanide are sufficiently different.

Principle: Separation based on the difference in boiling points of the components.

Materials:

-

Crude this compound

-

Distillation apparatus (round bottom flask, fractionating column, condenser, receiving flask)

-

Vacuum pump and pressure gauge

-

Heating mantle

-

Boiling chips or magnetic stirrer

-

Personal Protective Equipment (PPE)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed and greased for vacuum application.

-

Charging the Flask: Charge the round bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.

-

Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to allow the this compound to boil at a manageable temperature (below its decomposition temperature). The boiling point of this compound is 240-241 °C at atmospheric pressure.[8]

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection:

-

Collect any low-boiling fractions, which may be enriched in the isocyanide impurity, in a separate receiving flask.

-

Carefully monitor the temperature at the head of the distillation column. When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

-

-

Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

-

Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified this compound in a tightly sealed container.

Troubleshooting for Distillation:

-

Bumping: Ensure adequate boiling chips or vigorous stirring to prevent bumping, especially under vacuum.

-

Poor Separation: If the separation is not efficient, using a longer or more efficient fractionating column (e.g., a Vigreux or packed column) can improve the separation.

Visualization of Workflows

Diagram 1: Acidic Wash Workflow

Caption: Workflow for isocyanide removal using acidic wash.

Diagram 2: Chemical Transformation during Acid Wash

Caption: Hydrolysis of isocyanide impurity in acidic medium.

Quantitative Data Summary

| Parameter | Acidic Wash Method | Fractional Distillation |

| Scale | Lab scale (mg to g) | Lab to Pilot scale (g to kg) |

| Reagents | H₂SO₄, NaHCO₃, NaCl, Organic Solvent, Drying Agent | None (apart from crude product) |

| Typical Purity | >99% (by GC) | >98% (by GC) |

| Key Equipment | Separatory Funnel, Standard Glassware | Distillation Apparatus, Vacuum Pump, Heating Mantle |

| Safety | Requires handling of concentrated acid. | Requires careful operation of vacuum and heating. |

Safety Precautions

-

This compound and Isocyanides: These compounds are toxic. Handle them in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[9][10]

-

Acid Handling: Concentrated sulfuric acid is highly corrosive. Always wear appropriate PPE, including acid-resistant gloves and safety goggles.

-

Waste Disposal: Dispose of all chemical waste, including the acidic aqueous washes, in accordance with your institution's safety guidelines.

References

-

Hoffman's Isocyanide test: How does addition of concentrated HCl degrade the isocyanide formed? - Chemistry Stack Exchange. (2017, September 23). Retrieved from [Link]

-

Why is the hydrolysis of an isocyanide not done in alkaline condition? - Quora. (2019, January 31). Retrieved from [Link]

-